molecular formula C15H16N2O4 B3017495 Aloc-Trp-OH CAS No. 110637-46-2

Aloc-Trp-OH

Cat. No.: B3017495
CAS No.: 110637-46-2
M. Wt: 288.303
InChI Key: LAGUHCRPQDBLGF-ZDUSSCGKSA-N
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Description

Aloc-Trp-OH, also known as allyloxycarbonyl-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective properties, which help prevent unwanted side reactions during the synthesis process. The allyloxycarbonyl group (Aloc) is used to protect the indole moiety of tryptophan, making it a valuable tool in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aloc-Trp-OH typically involves the protection of the tryptophan molecule with an allyloxycarbonyl group. This is achieved through a series of chemical reactions that introduce the protective group to the indole moiety of tryptophan. The process often involves the use of reagents such as allyl chloroformate and a base like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for the addition of reagents and the purification of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is common, allowing for the rapid and efficient production of protected peptides .

Chemical Reactions Analysis

Types of Reactions

Aloc-Trp-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized tryptophan derivatives, while substitution reactions can yield deprotected tryptophan .

Mechanism of Action

The primary mechanism of action of Aloc-Trp-OH involves the protection of the indole moiety of tryptophan. The allyloxycarbonyl group prevents unwanted side reactions, allowing for the selective synthesis of peptides and proteins. The protective group can be selectively removed under specific conditions, enabling further modifications to the peptide .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGUHCRPQDBLGF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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